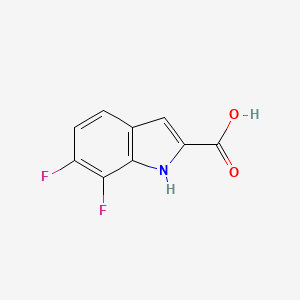

6,7-Difluoro-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

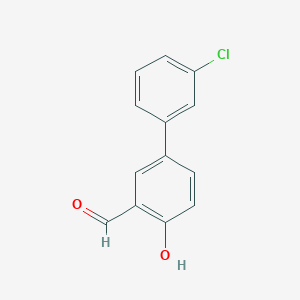

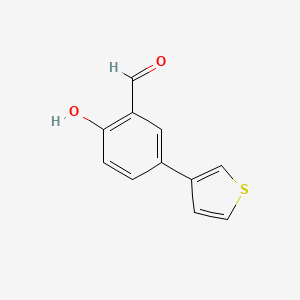

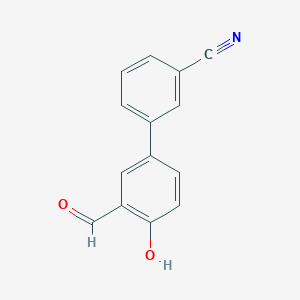

“6,7-Difluoro-1H-indole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods .Molecular Structure Analysis

The molecular structure of “6,7-Difluoro-1H-indole-2-carboxylic acid” is characterized by a carboxylic acid group linked to an indole . The InChI code for this compound is 1S/C9H5F2NO2/c10-5-1-4-2-8 (9 (13)14)12-7 (4)3-6 (5)11/h1-3,12H, (H,13,14) .Chemical Reactions Analysis

Indole derivatives, including “6,7-Difluoro-1H-indole-2-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can be used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-Difluoro-1H-indole-2-carboxylic acid” are characterized by its molecular formula C9H5F2NO2 . More specific properties such as melting point, boiling point, and density would require further experimental data.Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have shown potential in combating microbes . This makes them a valuable resource in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad application makes them a versatile tool in medical research .

Antiviral Activity

Some indole derivatives have shown antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . This makes them useful in the development of drugs for conditions associated with inflammation .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Mécanisme D'action

Target of Action

6,7-Difluoro-1H-indole-2-carboxylic acid, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity for multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules

Pharmacokinetics

The pharmacokinetics of indole derivatives can be influenced by various factors, including their lipophilicity and water solubility .

Result of Action

Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma .

Action Environment

Environmental factors, such as diet and intestinal commensal bacteria, can influence the action, efficacy, and stability of indole and its derivatives . These factors can affect the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Orientations Futures

Propriétés

IUPAC Name |

6,7-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIPAJWNYDCIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277180 | |

| Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-difluoro-1H-indole-2-carboxylic acid | |

CAS RN |

247564-68-7 | |

| Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.